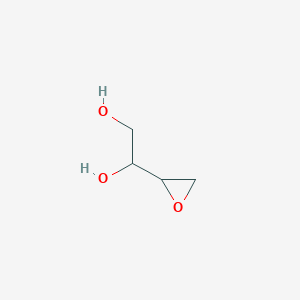

(1,2-Dihydroxyethyl)oxirane

Übersicht

Beschreibung

These compounds contain an alcohol group at two adjacent positions . This compound is of significant interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Wirkmechanismus

Target of Action

(1,2-Dihydroxyethyl)oxirane, also known as butadiene diolepoxide or 1,2-dihydroxy-3,4-epoxybutane, belongs to the class of organic compounds known as 1,2-diols . These are polyols containing an alcohol group at two adjacent positions .

Mode of Action

It is known that oxiranes, in general, can undergo a series of reactions, including ring-opening reactions catalyzed by amines . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Oxiranes are known to be involved in various transformations such as oxidations, epoxidations, and c–h hydroxylation . These reactions involve a broad spectrum of substrates such as alcohols, amines, phenols, silanes, phosphines, etc .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic applications .

Action Environment

It is known that environmental factors can significantly impact the response of biological systems to chemical stress . Therefore, it is plausible that such factors could also influence the action of this compound.

Biochemische Analyse

Biochemical Properties

(1,2-Dihydroxyethyl)oxirane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo biocatalytic hydrolysis using bacterial epoxide hydrolases . This interaction leads to the formation of vicinal diols .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like epoxide hydrolases. The compound undergoes biocatalytic hydrolysis, leading to the formation of vicinal diols . This process involves binding interactions with the enzyme, potentially leading to enzyme activation and changes in gene expression.

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with enzymes like epoxide hydrolases . This interaction could potentially affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1,2-Dihydroxyethyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of butadiene, followed by hydrolysis. The reaction typically requires an oxidizing agent such as peracetic acid or hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten compounds .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures typically maintained between 50-100°C and pressures ranging from atmospheric to several atmospheres .

Analyse Chemischer Reaktionen

Types of Reactions: (1,2-Dihydroxyethyl)oxirane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diols or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include diols, alcohols, carboxylic acids, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(1,2-Dihydroxyethyl)oxirane has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: It serves as a model compound for studying enzyme-catalyzed epoxidation reactions.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of resins, coatings, and adhesives.

Vergleich Mit ähnlichen Verbindungen

- cis-2,3-Epoxybutane

- trans-2,3-Epoxybutane

- 1,2-Epoxybutane

- 1,2,3,4-Diepoxybutane

- 3,3-Dimethylepoxybutane

Comparison: (1,2-Dihydroxyethyl)oxirane is unique due to its diol functionality, which imparts distinct reactivity compared to other oxiranes. For instance, while cis-2,3-epoxybutane and trans-2,3-epoxybutane are primarily used in polymer synthesis, this compound’s diol groups make it more versatile for various chemical transformations and biological studies .

Biologische Aktivität

(1,2-Dihydroxyethyl)oxirane, also known as ethylene glycol monoethyl ether epoxide, is a compound with significant biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an epoxide derived from ethylene glycol. Its structure features a three-membered cyclic ether that is reactive due to the strain in the ring. This reactivity allows it to interact with various biological macromolecules, influencing cellular processes.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Protein Modification : The compound can modify amino acid residues, particularly cysteine and lysine, affecting protein function and stability.

- Enzyme Inhibition : It may inhibit various enzymes by altering their active sites or disrupting their structural integrity.

- DNA Interaction : The epoxide can react with DNA, potentially leading to mutagenic effects.

Toxicity and Adverse Effects

Research indicates that exposure to this compound can result in several adverse health effects:

- Neurological Impacts : Case studies have documented instances of peripheral neuropathy and impaired coordination in workers exposed to the compound over extended periods .

- Respiratory Issues : Acute exposure has been associated with respiratory distress and symptoms such as nausea and lightheadedness .

- Carcinogenic Potential : Long-term inhalation studies in animal models have shown a correlation between exposure to this compound and the development of neoplasms in various tissues .

Occupational Exposure

A notable case involved a nurse who accidentally broke an ampule containing this compound. Following a brief exposure estimated at 500 ppm, she experienced severe nausea, muscle twitching, and loss of consciousness . This incident highlights the acute toxicity potential of the compound even at relatively low concentrations.

Experimental Studies

In laboratory settings, this compound has been evaluated for its mutagenic properties. A study involving Long Evans rats exposed to the compound revealed dominant lethal mutations and a decreased fertility index at specific concentrations . Additionally, reciprocal translocations were observed in male mice exposed to varying concentrations over extended periods .

Biological Activity Summary Table

Eigenschaften

IUPAC Name |

1-(oxiran-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBIHOANUQUSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030933 | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17177-50-3, 146611-76-9 | |

| Record name | 3,4-Epoxy-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17177-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017177503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1-oxiranyl-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146611769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.